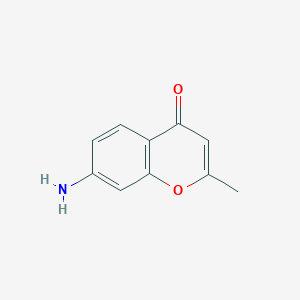

7-Amino-2-methylchromone

Description

Overview of the Chromone (B188151) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable template for drug design. acs.orgnih.govcncb.ac.cn The chromone skeleton, a bicyclic system also known as 1-benzopyran-4-one, is widely recognized as such a structure. nih.govcncb.ac.cnnih.govijrpc.com This recognition stems from its widespread occurrence in natural products, particularly in the plant and fungi kingdoms, where these compounds play roles in growth, reproduction, and defense. nih.govbohrium.com

The versatility of the chromone scaffold is evident in the broad spectrum of pharmacological activities its derivatives have been shown to possess. nih.govbenthamdirect.com These activities include anti-inflammatory, antioxidant, antimicrobial, antiviral, anticancer, and anti-diabetic properties. nih.govbenthamdirect.comnih.govscilit.com The ability of the chromone core to be readily modified with various substituents allows for the fine-tuning of its biological effects, making it an attractive starting point for the development of new drugs targeting a wide range of diseases. acs.orgnih.govnih.gov Research has shown that the type, number, and position of these substituents on the chromone core are crucial in determining the specific pharmacological activity. nih.govscilit.com This has made chromones a focal point in the search for treatments for neurodegenerative diseases, cancer, and inflammatory and infectious conditions. acs.orgnih.govcncb.ac.cn

Research Significance of 7-Amino-2-methylchromone and its Derivatives

Within the large family of chromones, this compound stands out as a key synthetic intermediate. d-nb.info Its structure, featuring a reactive primary amine group at the 7-position and a methyl group at the 2-position, makes it an ideal building block for creating a diverse library of more complex derivative compounds. researchgate.netumich.edu Although 2-methylchromones are not commonly found in nature, their synthetic accessibility and the significant biological activities of their derivatives have made them a subject of extensive study. researchgate.netumich.edu

The transformation of this compound into various derivatives has been a successful strategy for discovering compounds with potent biological effects. researchgate.net These derivatives have shown promise in several therapeutic areas, most notably as anticancer agents and as inhibitors of key enzymes involved in neurological disorders.

For instance, research into the anticancer potential of chromone derivatives has identified several promising candidates. By modifying the basic chromone structure, scientists have developed compounds that act as potent inhibitors of protein kinases, such as CK2, which are often implicated in cancer development. acs.orgnih.gov One study highlighted a series of chromone-2-aminothiazole derivatives, with compound 5i emerging as a highly effective CK2 inhibitor and showing strong anti-proliferative activity against HL-60 tumor cells. nih.gov This compound was found to induce apoptosis (programmed cell death) and arrest the cell cycle in these cancer cells. nih.gov Similarly, the synthesis of 7-amino-2-styrylchromone derivatives has been explored for their cytotoxic effects. grafiati.com

| Compound | Target/Mechanism | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 5i (chromone-2-aminothiazole derivative) | CK2 Inhibition, Apoptosis Induction | HL-60 (Human promyelocytic leukemia) | 0.25 µM | nih.gov |

| Copper Complex 7 (Schiff base derivative of 3-formylchromone) | PKB (Akt) Inhibition, NF-κB Inactivation | BT20 (Breast), PC-3 (Prostate), COLO 357 (Pancreatic) | Potent activity reported | acs.org |

Another significant area of research for chromone derivatives is in the field of neurodegenerative diseases, such as Alzheimer's disease. One of the key targets in this area is the enzyme acetylcholinesterase (AChE). A study investigated the AChE inhibitory potential of two chromone derivatives, 7-amino-3-methylchromone (AMC) and 3-cyanochromone (B1581749) (CyC) . nih.gov Both compounds demonstrated strong inhibitory activity against AChE, with IC₅₀ values comparable to the FDA-approved drug Donepezil. nih.gov The study suggested that these compounds bind near the peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound | Activity (IC₅₀) | Reference |

|---|---|---|

| 7-amino-3-methylchromone (AMC) | 103.09 ± 11.90 nM | nih.gov |

| 3-cyanochromone (CyC) | 85.12 ± 6.70 nM | nih.gov |

| Donepezil (Reference Drug) | 74.13 ± 8.30 nM | nih.gov |

The body of research clearly indicates that this compound is a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential across various therapeutic fields, underscoring the importance of the chromone framework as a privileged structure in the ongoing search for new and effective drugs. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-amino-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKDFQZWVPNDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395110 | |

| Record name | 7-Amino-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30779-70-5 | |

| Record name | 7-Amino-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-2-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 7 Amino 2 Methylchromone

Established Synthetic Routes for 7-Amino-2-methylchromone

The synthesis of the chromone (B188151) nucleus can be achieved through several methods, with one of the earliest being the Kostanecki–Robinson reaction. This reaction involves the treatment of o-hydroxyaryl ketones with an anhydride. ias.ac.injapsonline.com

A common route to this compound begins with resacetophenone. Nitration of 7-hydroxy-2-methylchromone, which is derived from resacetophenone, yields the 8-nitro derivative. Subsequent reduction of this nitro compound, often using sodium dithionite, produces 8-amino-7-hydroxy-2-methylchromone. ias.ac.in This method is noted for its good yields and simpler experimental conditions compared to earlier reduction methods using iron and ferrous sulfate. ias.ac.in

Another approach involves the cyclization of phenolic compounds. For instance, 2,5-dihydroxy-acetophenone can be reacted with DMF in a POCl3 solution to prepare 6-hydroxy-4-chromone-3-carbaldehydes via a Vilsmeier reaction. ijrpc.com While not a direct synthesis of this compound, this highlights the versatility of using phenolic precursors for chromone synthesis.

Strategies for Derivatization and Analog Synthesis

The presence of the amino group and the active methyl group at the C-2 position makes this compound a prime candidate for a variety of chemical modifications, leading to a diverse range of derivatives.

Condensation Reactions with Aromatic Aldehydes (e.g., 7-Amino-2-styrylchromones)

A prominent derivatization strategy for this compound is its condensation with various substituted aromatic aldehydes to synthesize 7-Amino-2-styrylchromones. researchgate.netgrafiati.comgrafiati.com This reaction typically involves dissolving this compound in a suitable solvent, such as ethanol (B145695) or dimethylformamide, and reacting it with an aromatic aldehyde in the presence of a base like sodium ethoxide or piperidine. japsonline.comqu.edu.qa This straightforward approach allows for the introduction of a wide range of substituents on the styryl moiety, enabling the fine-tuning of the molecule's properties. researchgate.net For example, nine different derivatives of 7-Amino-2-styrylchromones were synthesized by condensing this compound with various substituted aromatic aldehydes. researchgate.net

Table 1: Examples of Synthesized 7-Amino-2-styrylchromone Derivatives

| Compound ID | Substituent on Aromatic Aldehyde | Reference |

| 3a-i | Various substituents | researchgate.net |

| ASC-7 | 3,4-methylenedioxy | grafiati.com |

| Not specified | Thiophene-2-aldehyde, 2-naphthaldehyde, veratraldehyde, p-chlorobenzaldehyde | qu.edu.qa |

Functional Group Modifications and Heterocyclic Ring Fusions

The amino group of this compound serves as a handle for further functionalization. For instance, it can be a part of multicomponent reactions to form fused heterocyclic systems. One such example is the reaction of this compound with arylglyoxals and 4-hydroxycoumarin (B602359) in acetic acid under microwave conditions to yield regioselective fused pyrroles. rsc.orgrsc.org This reaction demonstrates the ability to construct complex molecular architectures starting from this compound.

Furthermore, the chromone ring itself can be a platform for creating fused heterocyclic structures. For example, chromono (7, 8) oxazoles can be synthesized from 7-hydroxy-2-methyl chromone. This involves nitration to the 8-nitro derivative, followed by reduction to the 8-amino compound, which is then cyclized with aromatic aldehydes. ias.ac.in This highlights a pathway where the amino and hydroxyl groups on the chromone ring are utilized to build an additional heterocyclic ring. ias.ac.in A heterocyclic compound is a cyclic compound containing atoms of at least two different elements in its ring(s). wikipedia.org

Exploration of Hybrid Molecules and Dyads

The concept of molecular hybridization, which combines two or more pharmacophoric moieties, has been applied to this compound. rsc.org The synthesis of fused pyrroles from this compound, 4-hydroxycoumarin, and arylglyoxals is an example of creating hybrid molecules that incorporate chromone, coumarin, and pyrrole (B145914) scaffolds. rsc.orgrsc.org This strategy aims to create novel drug candidates with potentially enhanced or synergistic biological activities.

Chelation and Complex Formation with Metal Ions

The oxygen and nitrogen atoms in this compound and its derivatives can act as chelation sites for metal ions. This property has been explored to create metal complexes with unique properties. For example, copper(II) complexes of this compound have been synthesized and characterized. researchgate.net The chelation theory suggests that the positive charge on the metal ion can increase the acidity of the ligand, thereby enhancing its biological activity. rsc.org The formation of these complexes can lead to compounds with altered electronic and steric properties, which may influence their biological interactions. researchgate.net

Table 2: Metal Complexes of Chromone Derivatives

| Ligand | Metal Ion | Complex Geometry | Reference |

| This compound | Copper(II) | Not specified | researchgate.net |

| Chromone-based polymer | Copper(II), Nickel(II), Cobalt(II), Cadmium(II) | Not specified | rsc.org |

| 3-formyl chromone-4(N)-substituted thiosemicarbazones | Copper(II) | Tridentate monobasic ONS donor | rsc.org |

| Schiff base of 6-Formyl-7-hydroxy-5-methoxy-2-methylchromone | Manganese(II), Cobalt(II) | Not specified | rasayanjournal.co.in |

Catalytic Approaches and Reaction Conditions in Chromone Synthesis

Various catalysts are employed in the synthesis of the chromone ring. These catalysts facilitate the ring closure reaction, which is a key step in chromone synthesis. Common catalysts include:

Polyphosphoric acid: Used for the cyclization of phenols to form chromone-2-carboxylic acids. ijrpc.com

Acetic acid: Employed in the ring closure step of chromone synthesis based on ortho-directed metalation of methoxymethyl aryl ethers. ijrpc.com

Para-toluene sulfonic acid (PTS): Suitable for phenolic hydroxyl and aldehyde condensation cyclization. ijrpc.com

Hydrochloric acid: Used as a catalyst in the ring closure for the synthesis of chromones from dihydroxyacetophenone. ijrpc.com

Phosphorus oxychloride (POCl3): Can be used as a catalyst for chromone ring synthesis from phenolic compounds. ijrpc.com

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the chromone synthesis. ijrpc.com More recent methods also include palladium-catalyzed reactions, such as the cyclocarbonylative Sonogashira coupling of o-iodophenols with terminal acetylenes, which offers a highly efficient and regioselective route to chromones. organic-chemistry.orgacs.org

Advanced Spectroscopic and Computational Characterization Studies

Spectroscopic Techniques for Molecular Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. pressbooks.pub For 7-Amino-2-methylchromone, the FT-IR spectrum reveals characteristic peaks corresponding to its various functional groups.

The N-H stretching vibrations of the primary amine group (NH₂) are typically observed as two distinct bands. spectroscopyonline.com In the case of this compound, these stretching vibrations have been identified in its FT-IR spectrum. researchgate.net The carbonyl (C=O) stretching vibration is a prominent feature in the spectrum of chromone (B188151) derivatives. researchgate.net Other significant vibrations include those from the aromatic ring and the methyl group. researchgate.net Detailed assignments of these vibrational modes are often supported by computational studies, such as Density Functional Theory (DFT), which help to correlate the experimental frequencies with specific atomic motions within the molecule. researchgate.netresearchgate.net

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (NH₂) | Symmetric Stretch | Data not available in sources | |

| Amine (NH₂) | Asymmetric Stretch | Data not available in sources | |

| Carbonyl (C=O) | Stretch | Data not available in sources | researchgate.net |

| Methyl (CH₃) | Symmetric/Asymmetric Stretch | Data not available in sources | researchgate.net |

| Aromatic C-H | Stretch | Data not available in sources | |

| C-N | Stretch | Data not available in sources |

Specific wavenumber values from experimental data were not available in the provided search results.

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. sigmaaldrich.com This technique is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound has been recorded and analyzed in conjunction with its FT-IR spectrum to provide a more complete picture of its vibrational modes. researchgate.netresearchgate.net The combination of both FT-IR and FT-Raman data, supported by DFT calculations, allows for a comprehensive assignment of the fundamental vibrational frequencies of the molecule. researchgate.net This dual-spectroscopic approach helps in resolving ambiguities that might arise from using a single technique. sigmaaldrich.com

Table 2: Key FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (NH₂) | Stretch | Data not available in sources | |

| Carbonyl (C=O) | Stretch | Data not available in sources | researchgate.net |

| Methyl (CH₃) | Stretch | Data not available in sources | researchgate.net |

Specific wavenumber values from experimental data were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra have been recorded for this compound. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. Protons on the aromatic ring, the methyl group, and the amine group each appear at characteristic chemical shifts. researchgate.net

The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The carbon chemical shift range is much broader than for protons, allowing for clear distinction between different carbon environments, including quaternary carbons which lack attached protons. ucl.ac.ukoregonstate.edu The carbonyl carbon of the chromone ring, for instance, appears at a distinct downfield chemical shift. ucl.ac.uk Computational methods are also employed to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.net

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Methyl (CH₃) | Data not available in sources | researchgate.net |

| ¹H | Aromatic Protons | Data not available in sources | researchgate.net |

| ¹H | Amine (NH₂) | Data not available in sources | |

| ¹³C | Carbonyl (C=O) | Data not available in sources | researchgate.net |

| ¹³C | Methyl (CH₃) | Data not available in sources | researchgate.net |

Specific chemical shift values from experimental data were not available in the provided search results.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org The electron impact mass spectrum of chromone derivatives typically shows a prominent molecular ion peak. asianpubs.orgasianpubs.org The fragmentation of these compounds often follows characteristic pathways, such as retro-Diels-Alder reactions, which are indicative of the chromone ring system. asianpubs.orgasianpubs.orgresearchgate.net The presence and nature of substituents on the chromone ring influence the fragmentation pattern, providing further structural clues. asianpubs.orgasianpubs.org While specific fragmentation data for this compound was not detailed in the search results, general fragmentation patterns for substituted chromones have been studied. asianpubs.orgasianpubs.org

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Reference |

|---|---|---|---|

| Molecular Ion [M]⁺ | 175.18 | Data not available in sources | sigmaaldrich.com |

Specific fragmentation data and relative intensities were not available in the provided search results. The molecular weight is provided as a reference.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. azooptics.com The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax). azooptics.com The extent of conjugation in a molecule significantly influences its λmax; greater conjugation leads to absorption at longer wavelengths (a bathochromic shift). utoronto.calibretexts.org The spectrum of chromone and its derivatives has been a subject of study to understand their electronic properties. acs.org The presence of the amino group, an auxochrome, on the chromone ring system of this compound is expected to influence the position and intensity of the absorption bands. Time-dependent DFT (TD-DFT) calculations are often used to predict and interpret the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Table 5: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition | Reference |

|---|

Specific experimental values for λmax and molar absorptivity were not available in the provided search results.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. evidentscientific.com The process involves excitation to a higher electronic state and subsequent emission of a photon at a longer wavelength as the molecule returns to the ground state. evidentscientific.com The emission spectrum is often a mirror image of the absorption spectrum. evidentscientific.com Factors such as solvent polarity and pH can significantly affect the fluorescence properties of a molecule. libretexts.org For instance, the fluorescence emission of compounds with acidic or basic groups can be pH-dependent. libretexts.org The fluorescence of naturally occurring amino acids like tryptophan can also be used to study protein conformations. bmglabtech.com While specific fluorescence data for this compound was not found, the presence of the conjugated chromone system and the amino group suggests it may exhibit interesting fluorescence properties worthy of investigation.

Table 6: Fluorescence Spectroscopy Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|

No specific experimental fluorescence data for this compound was available in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Computational Chemistry and Molecular Modeling Approaches

In recent years, computational chemistry and molecular modeling have emerged as indispensable tools in the study of chemical compounds, providing deep insights into their structural, electronic, and biological properties. For this compound, these approaches have been pivotal in elucidating its characteristics at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular geometry and vibrational frequencies of this compound. researchgate.netacs.orgekb.eg DFT calculations, often employing the B3LYP functional, have been instrumental in optimizing the molecular structure of the compound. ekb.egmostwiedzy.pl These computational studies provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

Theoretical vibrational assignments for this compound have been made using DFT, which complement experimental FT-IR and FT-Raman spectroscopy. researchgate.netekb.eg This combined approach allows for a more accurate interpretation of the vibrational spectra, assigning specific vibrational modes to the corresponding functional groups within the molecule.

Molecular Docking Investigations on Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies have been crucial in exploring its potential as a therapeutic agent.

One significant area of investigation has been its inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking studies have shown that this compound can bind near the peripheral anionic site (PAS) of AChE. nih.gov The binding affinity of this compound to AChE has been calculated, with maximal binding scores reported to be around -29.28 kJ/mol. nih.gov These studies suggest that the compound acts as a non-competitive inhibitor of AChE. nih.gov

The interactions of this compound with other proteins, such as human serum albumin (HSA), have also been investigated to understand its behavior in a biological system. nih.gov Furthermore, docking studies have been performed on other potential target proteins to evaluate the broader therapeutic potential of chromone derivatives. d-nb.infonanobioletters.com

Below is an interactive data table summarizing the molecular docking findings for this compound against Acetylcholinesterase.

| Target Protein | Ligand | Binding Score (kJ/mol) | Binding Site | Interacting Residues |

| Acetylcholinesterase (AChE) | This compound | -29.28 | Peripheral Anionic Site (PAS) | Not explicitly detailed in the provided search results. |

Molecular Dynamics (MD) Simulations

To further investigate the stability and dynamics of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. nanobioletters.comresearchgate.net For this compound and its derivatives, MD simulations have been used to assess the stability of their complexes with target proteins like AChE over time. nih.gov These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and help to validate the docking results. MD simulations are a powerful tool for understanding the dynamic nature of molecular interactions that govern biological activity. researchgate.netespublisher.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. While specific QSAR models exclusively for this compound were not detailed in the provided search results, the principles of QSAR are highly relevant to understanding how structural modifications to the chromone scaffold can influence its inhibitory potency. nih.gov The comparative analysis of this compound with other chromone derivatives, such as 3-cyanochromone (B1581749), highlights the importance of specific substitutions in determining inhibitory efficacy against targets like AChE. nih.gov Such comparative studies form the basis for developing predictive QSAR models.

Electronic Structure Analysis (HOMO-LUMO, Natural Bond Orbital (NBO), Electrostatic Potential (ESP) Charges, Global Chemical Activity Descriptors)

The electronic properties of this compound have been thoroughly investigated using various quantum chemical methods. acs.orgijcce.ac.ir

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy gap between the HOMO and LUMO provides insights into the molecule's charge transfer capabilities. For this compound, these calculations help to understand its electronic transitions and reactivity. acs.orgijcce.ac.ir

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution and delocalization within the molecule. ijcce.ac.irchalcogen.rowisc.edu It helps to understand the intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. ijcce.ac.irchalcogen.ro

Electrostatic Potential (ESP) Charges: The molecular electrostatic potential (MEP) and ESP charges are calculated to identify the electron-rich and electron-deficient regions of the molecule. ekb.egijcce.ac.ir This information is vital for predicting how the molecule will interact with other molecules, particularly biological targets.

Global Chemical Activity Descriptors: Various global chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are calculated from the HOMO and LUMO energies. ijcce.ac.ir These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions. ijcce.ac.ir

Below is a data table summarizing the calculated electronic properties for a related chromone derivative, providing a reference for the types of values obtained in such analyses.

| Property | Calculated Value |

| HOMO Energy | Data not available for this compound specifically |

| LUMO Energy | Data not available for this compound specifically |

| Energy Gap (HOMO-LUMO) | Data not available for this compound specifically |

| Dipole Moment | Data not available for this compound specifically |

Mechanism of Action and Molecular Interaction Studies

Elucidation of Enzyme Inhibition Modes and Binding Sites

7-Amino-2-methylchromone (AMC) has been identified as a potent inhibitor of several key enzymes, with a primary focus on its role as an acetylcholinesterase (AChE) inhibitor. nih.govnih.gov The inhibition of AChE is a critical strategy in the management of Alzheimer's disease (AD). semanticscholar.org

Research has shown that AMC exhibits strong inhibitory activity against AChE, with a reported IC50 value of 103.09 ± 11.90 nM. nih.govresearchgate.net This level of potency is comparable to the FDA-approved drug Donepezil (IC50 = 74.13 ± 8.30 nM). nih.govresearchgate.net Kinetic studies have revealed that AMC functions as a non-competitive inhibitor of AChE. nih.govresearchgate.net This mode of inhibition means that AMC does not bind to the active site of the enzyme where the substrate acetylcholine (B1216132) binds, but rather to an allosteric site. du.ac.in

Molecular docking and simulation studies have further elucidated the binding site of AMC on the AChE enzyme. nih.gov It has been demonstrated that AMC binds near the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net This interaction is facilitated by π-π stacking interactions between the chromone (B188151) ring of AMC and aromatic residues within the PAS. researchgate.net The presence of the sp3 hybridized substituents in AMC is thought to influence these stacking interactions. nih.gov

The binding of AMC to the PAS is significant because this site is involved in the allosteric modulation of the enzyme's catalytic activity and plays a role in the aggregation of amyloid-β (Aβ) fibrils, another key pathological hallmark of AD. nih.gov By binding to the PAS, AMC can effectively modulate the enzyme's function without directly competing with the natural substrate.

In addition to AChE, chromone derivatives have been investigated as inhibitors of other enzymes, such as monoamine oxidases (MAOs). semanticscholar.orgresearchgate.net Specifically, certain chromone derivatives have shown selective inhibitory activity against MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. semanticscholar.orgresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition Data

| Compound | IC50 (nM) in Aqueous Buffer | IC50 (nM) in HSA Medium | Inhibition Mode | Binding Site |

| This compound (AMC) | 103.09 ± 11.90 nih.govresearchgate.net | 115.11 ± 12.20 researchgate.net | Non-competitive nih.govresearchgate.net | Peripheral Anionic Site (PAS) nih.govresearchgate.net |

| 3-Cyanochromone (B1581749) (CyC) | 85.12 ± 6.70 nih.govresearchgate.net | 113.43 ± 4.60 researchgate.net | Non-competitive nih.govresearchgate.net | Peripheral Anionic Site (PAS) nih.govresearchgate.net |

| Donepezil | 74.13 ± 8.30 nih.govresearchgate.net | Not Reported | Not Reported | Not Reported |

Receptor Ligand Binding Analysis

While much of the research on this compound has centered on enzyme inhibition, the broader class of chromones has been studied for their interactions with various receptors. researchgate.net The ability of a compound to bind to specific receptors is a key determinant of its pharmacological profile.

The interaction of ligands with receptors, particularly G-protein coupled receptors (GPCRs), is a complex process involving specific binding pockets and a network of interactions. nih.gov For a ligand to bind effectively, it must fit into the binding site and form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the receptor. nih.govnih.gov

In the context of chromone derivatives, studies have explored their potential to bind to receptors like the estrogen receptor (ER), which has implications for breast cancer therapy. researchgate.net The binding affinity of a ligand to a receptor is a critical parameter, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. mdpi.com

For this compound specifically, while direct receptor binding studies are less prominent in the available literature compared to enzyme inhibition data, its structural features suggest the potential for interactions with various receptor types. The aromatic chromone core and the amino and methyl substituents could participate in the types of non-covalent interactions that govern ligand-receptor binding. nih.govelifesciences.org Further research is needed to systematically evaluate the receptor binding profile of this compound and its derivatives to fully understand their therapeutic potential.

Insights into Cellular Signaling Pathway Modulation

The biological effects of this compound and related compounds are ultimately mediated through the modulation of intracellular signaling pathways. researchgate.net These pathways are complex networks of proteins and molecules that control cellular processes such as proliferation, apoptosis (programmed cell death), and inflammation. mdpi.comnih.gov

Chromone derivatives have been shown to influence several key signaling pathways implicated in cancer and other diseases. nih.govacs.orgnih.gov For instance, some chromone-based compounds have been found to inhibit the protein kinase CK2, a crucial enzyme in cell growth and survival. nih.gov Inhibition of CK2 can lead to the induction of apoptosis in cancer cells and cell cycle arrest. nih.gov

Studies on chromone-2-aminothiazole derivatives have demonstrated that they can inhibit downstream targets of CK2, including the α-catenin/Akt pathway and the PARP/Survivin pathway. nih.gov The Akt signaling pathway is a major regulator of cell survival, and its inhibition is a key strategy in cancer therapy. acs.org

Furthermore, some polyphenolic compounds, a class to which chromones belong, can modulate signaling pathways by inducing the production of reactive oxygen species (ROS). mdpi.com While high levels of ROS can be damaging, controlled increases can trigger apoptotic pathways in cancer cells. mdpi.com

In the context of neuroinflammation, which is relevant to the neurodegenerative diseases that this compound targets, the modulation of signaling pathways involved in the inflammatory response is of significant interest. mdpi.com While direct evidence for this compound's effect on specific signaling pathways is still emerging, the known activities of the broader chromone class suggest that this is a promising area for future investigation.

Role of Metal Ion Complexation in Biological Activity

The biological activity of chromone derivatives, including this compound, can be significantly influenced by their ability to form complexes with metal ions. mdpi.comnih.gov Metal ion complexation can alter the physicochemical properties of the parent compound, such as its lipophilicity and redox potential, which in turn can enhance its therapeutic efficacy. researchgate.net

Research has shown that copper(II) and ruthenium(II) complexes of aminoflavones and aminochromones exhibit interesting chemical and biological properties, including potential anticancer activity. researchgate.net The coordination of the metal ion to the chromone ligand can occur through various atoms, including the nitrogen atom of an amino group. researchgate.net

For example, a copper(II) complex with this compound, [Cu(7A2MC)2Cl2], has been synthesized and characterized. researchgate.net The formation of such complexes can lead to compounds with enhanced cytotoxicity against cancer cell lines compared to the free ligand. researchgate.net This increased activity may be due to the ability of the metal complex to more readily permeate cell membranes and interact with intracellular targets. researchgate.net

The chelation of metal ions by polyphenolic compounds like chromones can also play a role in their antioxidant activity. mdpi.com By binding to metal ions such as copper and iron, these compounds can prevent their participation in the Fenton reaction, a major source of damaging hydroxyl radicals in the body. mdpi.com

The synthesis of mixed ligand complexes, where a metal ion is coordinated to a chromone derivative and another ligand, has also been explored as a strategy to develop new therapeutic agents with enhanced biological activities, including antimicrobial and anticancer effects. rasayanjournal.co.in

Structure Activity Relationship Sar Investigations

Influence of Substituent Type and Position on Biological Potency

The biological activity of chromone (B188151) derivatives is profoundly dictated by the nature and placement of substituents on the benzopyran-4-one core. nih.govresearchgate.net Even minor alterations can lead to significant changes in biological function. researchgate.net The 7-amino-2-methylchromone scaffold features a primary amine at the C-7 position and a methyl group at the C-2 position, both of which are critical to its interactions with biological targets.

Research into chromone derivatives as acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, highlights the importance of the substitution pattern. A comparative study between this compound (AMC) and 3-cyanochromone (B1581749) (CyC) revealed differences in inhibitory potency. While both compounds showed strong inhibition of AChE, CyC displayed a slightly lower IC50 value, indicating higher potency. acs.orgnih.gov Molecular modeling suggested that the planar nitrile group in CyC facilitates favorable stacking interactions with the enzyme's peripheral anionic site (PAS), whereas the sp3 hybridized methyl and amino groups of AMC are less suited for such interactions. acs.org

This underscores a key SAR principle: the position of a substituent is as critical as its identity. For instance, studies on other chromone series have found that placing a phenylcarboxamide substituent at the C-3 position generally leads to more potent compounds, whereas placing it at the C-2 position results in greater selectivity for certain receptors. mdpi.com

Further studies on different classes of substituted chromones reinforce these findings. An extensive investigation into 3-iodochromone derivatives as potential fungicides revealed that the substitution pattern on the benzo ring was a major determinant of activity. nih.gov Specifically, the compound 6,8-dichloro-3-iodochromone was identified as the most potent derivative against Sclerotium rolfsii. A quantitative structure-activity relationship (QSAR) analysis of this series identified that electronic and topological descriptors were major factors influencing fungicidal activity, confirming that meticulous substitution is key to maximizing biological potency. nih.gov

| Compound | Target | Biological Activity (IC50/ED50) | Key Structural Features | Reference |

| This compound (AMC) | Acetylcholinesterase (AChE) | 103.09 ± 11.90 nM | 7-amino group; 2-methyl group | acs.org |

| 3-Cyanochromone (CyC) | Acetylcholinesterase (AChE) | 85.12 ± 6.70 nM | 3-cyano group | acs.org |

| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii | 8.43 mg L⁻¹ | 6,8-dichloro substitution; 3-iodo group | nih.gov |

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in biological activity. Since biological targets like enzymes and receptors are chiral, they often exhibit stereospecific interactions with drug molecules. For the chromone scaffold, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different pharmacological profiles.

While this compound itself is an achiral molecule, the synthesis of chiral derivatives and the study of their stereochemical effects are important areas of research. For example, the synthesis of chiral epoxy-substituted chromone analogs as potential anticancer agents was explored to investigate their activity as topoisomerase inhibitors. scispace.com In that particular study, a clear correlation between stereochemistry and biological activity was not established, with some stereoisomers showing comparable potency. scispace.com

However, in other instances within the broader class of chromone-related compounds, stereochemistry is critical. A study of novel 2-benzylchromones with anti-inflammatory properties found that the 2R,3R isomers of certain derivatives had significantly higher nitric oxide (˙NO) inhibitory activity compared to their 2S,3S-configured counterparts. sigmaaldrich.com Similarly, research on the natural product griseofulvin, which contains a related spiro-benzofuran ring system, has confirmed that its biological activity is strictly dependent on its spatial configuration. researchgate.net

Although specific research on the stereochemical aspects of this compound derivatives is limited, these examples from related structures strongly suggest that the introduction of chiral centers could be a viable strategy for modulating activity and selectivity. The lack of a double bond between C-2 and C-3 in the related chromanone scaffold, for instance, creates a chiral center at C-2 and can lead to significant variations in biological activity compared to the corresponding chromones. acs.orgmdpi.com

Development of Predictive Pharmacophore Models

In modern drug discovery, computational tools are essential for rational drug design. Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a specific biological response. acs.orgrsc.org These models serve as 3D queries to screen large chemical databases for novel lead compounds or to guide the optimization of existing ones.

The development of a pharmacophore model typically involves aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. rsc.org This process can be refined using three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, which build a mathematical relationship between the 3D properties of molecules and their biological activity. researchgate.netsigmaaldrich.com

For the chromone scaffold, pharmacophore and 3D-QSAR models have been successfully developed to guide the discovery of new inhibitors for various targets. For instance, a highly predictive atom-based 3D-QSAR model was generated for a series of formylchromone (B10848765) derivatives targeting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. researchgate.net This study, which also referenced this compound, provided structural insights for the development of potent PTP1B inhibitors. researchgate.net The resulting pharmacophore model can help predict the activity of new chromone derivatives before their synthesis, saving time and resources. sigmaaldrich.com

The key features typically identified in pharmacophore models for chromone derivatives often include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C-4 position of the chromone ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): Substituents like the amino group at C-7 in this compound can act as hydrogen bond donors.

Aromatic Rings (AR): The fused benzene (B151609) ring of the chromone scaffold provides a key aromatic feature for π-π stacking or hydrophobic interactions.

Hydrophobic (HY): Alkyl groups, such as the methyl group at C-2, contribute to hydrophobic interactions within the target's binding pocket.

| Pharmacophore Feature | Corresponding Group on this compound | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl group (C=O) at C-4 | Forms hydrogen bonds with amino acid residues (e.g., Lys, Arg) in a target protein. |

| Hydrogen Bond Donor (HBD) | Amino group (-NH2) at C-7 | Donates hydrogen bonds to acceptor groups (e.g., backbone carbonyls) in a target protein. |

| Aromatic Ring (AR) | Fused benzene ring | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic Group (HY) | Methyl group (-CH3) at C-2 | Occupies a hydrophobic pocket in the binding site. |

By using such validated models, researchers can screen virtual libraries to identify new molecules that fit the pharmacophoric requirements, thereby accelerating the discovery of novel drug candidates based on the this compound scaffold.

Drug Design and Development Perspectives

Leveraging 7-Amino-2-methylchromone as a Core Scaffold for Novel Therapeutics

The utility of a compound as a core scaffold lies in its foundational structure, which can be systematically modified to generate a library of new molecules with diverse biological activities. core.ac.uk Chromones, characterized by their 1-benzopyran-4-one ring system, are considered exceptional prototypes for such structural modifications, paving the way for the synthesis of compounds with a multitude of pharmacological uses. nih.gov The structure of this compound (7A2MC), with its reactive amino group and methyl substituent on the core chromone (B188151) ring, offers multiple points for chemical alteration, making it a valuable starting point for drug discovery programs. core.ac.ukresearchgate.net

Research has demonstrated the potential of this scaffold in the context of neurodegenerative diseases. researchgate.net Specifically, this compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the cholinergic hypothesis of Alzheimer's disease (AD). nih.govresearchgate.net Experimental results from these investigations affirm the value of designing new drugs with the chromone scaffold as a foundation. nih.gov In one study, this compound exhibited potent AChE inhibition with an IC50 value of 103.09 ± 11.90 nM, which is comparable to the FDA-approved drug Donepezil (IC50 = 74.13 ± 8.30 nM). nih.gov This finding highlights the inherent potential of the this compound framework as a building block for developing new and effective therapeutic agents, particularly for complex conditions like Alzheimer's disease. nih.govresearchgate.net The presence of the chromone nucleus is a key feature in numerous natural and synthetic compounds with applications as anticancer, anti-inflammatory, and antioxidant agents. ontosight.airesearchgate.netresearchgate.net

Rational Design of Multi-Target Directed Ligands (MTDLs)

The complexity of many diseases, such as Alzheimer's, has shifted the drug discovery paradigm from a "one target, one molecule" approach to the development of Multi-Target Directed Ligands (MTDLs). nih.govmdpi.com The MTDL strategy aims to design a single chemical entity capable of modulating multiple biological targets simultaneously, which may offer improved therapeutic efficacy and safety compared to single-target drugs or combination therapies. nih.govmdpi.commdpi.com

The this compound scaffold is a prime candidate for the rational design of MTDLs. Its demonstrated activity as an AChE inhibitor provides a solid starting point. nih.gov The design strategy involves incorporating additional pharmacophores onto the this compound core to engage other relevant biological targets in Alzheimer's disease, such as β-secretase (BACE-1) or β-amyloid (Aβ) aggregation. mdpi.comnih.gov For instance, researchers have successfully synthesized other chromone-based compounds that exhibit dual biologically relevant activities. nih.gov By linking, fusing, or merging the this compound structure with other known ligands, it is possible to create hybrid molecules. mdpi.com This rational approach could yield a novel compound that not only boosts acetylcholine (B1216132) levels by inhibiting AChE but also tackles the pathological hallmark of amyloid plaques. mdpi.comnih.gov The dual binding of compounds to different sites on a target, such as the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE, is a successful strategy in MTDL design. mdpi.com

Strategies for Lead Compound Optimization and Analog Prioritization

Once a promising "hit" or "lead" compound like this compound is identified, the next crucial phase is lead optimization. subharti.orgupmbiomedicals.com This process involves systematically modifying the chemical structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govulisboa.pt The goal is to develop a drug candidate with the best possible balance of these characteristics. upmbiomedicals.com

For this compound, optimization strategies would focus on several key areas:

Structure-Activity Relationship (SAR) Studies : This involves synthesizing a series of analogs where specific parts of the molecule are altered to determine which groups are essential for biological activity. subharti.org For example, the primary amine at the 7-position could be converted to secondary or tertiary amines, or substituted with different functional groups to probe its role in target binding. subharti.org Similarly, the 2-methyl group could be replaced with other alkyl or aryl groups. subharti.org

Improving "Drug-Likeness" : The trend toward creating large, complex molecules during optimization can lead to poor ADMET profiles, a phenomenon termed "molecular obesity". nih.gov Structural simplification, by removing non-essential parts of the molecule, is a powerful strategy to improve synthetic accessibility and pharmacokinetic properties. nih.gov Physicochemical parameters such as lipophilicity (LogP) and topological polar surface area (TPSA) are calculated to guide these modifications. nih.gov For this compound, the calculated LogP is 1.00 and the TPSA is 56.23 Ų. nih.gov

Analog Prioritization : With potentially hundreds of analogs synthesized, prioritization is key. This is often guided by a combination of in vitro assay results and in silico predictions. nih.gov Analogs are ranked based on their potency, selectivity against other enzymes (like butyrylcholinesterase), and predicted ADME properties. mdpi.comupmbiomedicals.com This ensures that resources are focused on the most promising candidates for further development.

Integration of In Silico Methods in the Drug Discovery Pipeline

In silico or computational methods are indispensable tools in modern drug discovery, significantly reducing the time and cost associated with developing new medicines. jocpr.comlongdom.orgfrontiersin.org These techniques are applied throughout the pipeline, from target identification to lead optimization. ulisboa.ptlongdom.org

The development and understanding of this compound and its derivatives have been substantially aided by such computational approaches:

Molecular Docking : This technique was used to corroborate experimental findings regarding the AChE inhibitory activity of this compound. nih.govnih.gov Docking studies predicted how the molecule binds within the active site of the AChE enzyme, revealing that it binds near the peripheral anionic site (PAS). nih.gov This provides a structural basis for its inhibitory activity and guides the design of more potent analogs.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound analogs, a QSAR model could be developed to predict the AChE inhibitory activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov

ADMET Prediction : In silico tools are widely used to predict the ADME properties of drug candidates early in the discovery process. researchgate.net By calculating parameters like solubility, permeability, and potential for metabolism by key enzymes, researchers can filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles. researchgate.net

The integration of these computational methods allows for a more rational, hypothesis-driven approach to drug design, accelerating the journey from a simple scaffold like this compound to a potential clinical candidate. nih.govfrontiersin.org

Compound Information

| Compound Name | Other Names | Molecular Formula | CAS Number |

| This compound | 7A2MC; 7-amino-2-methyl-4H-chromen-4-one | C₁₀H₉NO₂ | 30779-70-5 |

| 3-Cyanochromone (B1581749) | CyC | C₁₀H₅NO₂ | 56173-23-4 |

| Donepezil | C₂₄H₂₉NO₃ | 120014-06-4 |

Future Research Directions and Translational Outlook

Exploration of New Chemical Space for 7-Amino-2-methylchromone Derivatives

The chromone (B188151) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, signifying its importance as a core structure for developing a wide variety of pharmacologically active compounds. nih.govijrpc.com This framework allows for extensive structural modifications and chemical substitutions, paving the way for the synthesis of diverse derivatives with a multitude of potential therapeutic uses. nih.gov The future of this compound research is heavily reliant on the strategic exploration of its chemical space to generate novel analogs with enhanced efficacy and specificity.

Researchers are actively pursuing the synthesis of new derivatives by modifying the this compound skeleton. This involves introducing different functional groups or extending the structure to interact with biological targets more effectively. For example, the synthesis of 7-Amino-2-Styrylchromone derivatives has been undertaken to explore new therapeutic avenues, particularly in antimicrobial applications. researchgate.net Another innovative approach involves the creation of metal complexes, where this compound acts as a ligand for metal ions like copper(II) and ruthenium(II). researchgate.netnih.gov These organometallic compounds introduce novel geometries and electronic properties, which can lead to unique biological activities, such as enhanced cytotoxicity against cancer cells. researchgate.net

This exploration is increasingly guided by modern drug discovery paradigms, including the use of artificial intelligence and computational modeling to navigate the vast "chemical space" of possible derivatives. nih.gov By synthesizing and screening libraries of novel compounds based on the this compound scaffold, such as 3-formylchromone derivatives and 2-carboxamidoalkylbenzylamines , scientists aim to identify candidates with superior activity profiles, for instance, as potent inhibitors of acetylcholinesterase (AChE). nih.gov The comparative study of properties between this compound analogs and other related structures, like 6-aminochromone complexes, provides valuable structure-activity relationship (SAR) insights that guide the design of next-generation compounds. researchgate.netnih.gov

Advanced Preclinical Investigations of Efficacious Analogs

Once new derivatives of this compound are synthesized, they must undergo rigorous preclinical evaluation to determine their biological effects and therapeutic potential. These investigations are crucial for identifying the most efficacious and safe analogs to advance toward clinical studies.

A primary area of investigation has been the compound's potential in neurodegenerative diseases. This compound (referred to as AMC in some studies) has demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net Comparative studies are vital in this stage. For instance, when tested alongside 3-cyanochromone (B1581749) (CyC) , it was found that even meticulous substitutions on the chromone scaffold significantly impact inhibitory potency, underscoring the importance of precise molecular design. nih.gov

Beyond neuroprotection, the anticancer potential of this compound analogs is a significant area of research. Preclinical studies involving metal complexes of aminochromone derivatives have yielded promising results. researchgate.netnih.govresearchgate.net These analogs have been subjected to cytotoxicity assays against various human cancer cell lines, with some copper(II) complexes demonstrating greater potency than the established chemotherapy drug cisplatin (B142131) . researchgate.netnih.gov Further investigations have confirmed the ability of these active complexes to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) within cancer cells, suggesting a potential mechanism for their cytotoxic effects. researchgate.netnih.gov

The following table summarizes key preclinical findings for this compound and its derivatives, highlighting the diverse therapeutic targets being explored.

| Compound/Derivative | Target/Assay | Key Findings | Reference(s) |

| This compound (AMC) | Acetylcholinesterase (AChE) Inhibition | Potent inhibitor with an IC₅₀ value of 103.09 ± 11.90 nM. | nih.gov |

| [Cu(7A2MC)₂Cl₂]₂ (Copper complex) | Cytotoxicity (HL-60, NALM-6, WM-115, COLO205 cancer cells) | Showed cytotoxic effects; copper complexes were generally more potent than ruthenium analogues and cisplatin. | researchgate.netnih.gov |

| [Ru(p-cymene)(7A2MC)Cl₂] (Ruthenium complex) | Cytotoxicity (Melanoma cells) | Evaluated for cytotoxicity, with activity linked to lipophilicity. | researchgate.net |

| 7-Amino-2-Styrylchromones | Antimicrobial Activity | Good activity against multidrug-resistant Klebsiella pneumoniae at 12.5μg/mL. | researchgate.net |

| 3-Cyanochromone (CyC) | Acetylcholinesterase (AChE) Inhibition | More potent inhibitor than AMC (IC₅₀ = 85.12 ± 6.7 µM), but potency was more significantly reduced by Human Serum Albumin (HSA). | nih.gov |

This table is interactive and can be sorted by column.

Potential for Therapeutic Advancement and Clinical Relevance

The extensive preclinical data for this compound and its derivatives point toward a significant potential for therapeutic advancement. The chromone scaffold itself is a versatile and valuable starting point for drug discovery, with established roles in the development of agents for a wide array of diseases. ijrpc.comresearchgate.net

The most immediate translational outlook appears to be in the treatment of Alzheimer's disease. The potent, nanomolar-level inhibition of AChE by this compound places it in a comparable range to the FDA-approved drug Donepezil (IC₅₀ = 74.13 ± 8.30 nM). nih.gov This finding strongly supports its development as a novel cholinergic agent. However, the observation that human serum albumin (HSA) can modulate the inhibitory potency of chromone derivatives highlights a critical step for translation: the need for comprehensive in-vivo studies to confirm that the efficacy observed in laboratory assays translates to a complex biological system. nih.gov

In oncology, the superior cytotoxicity of certain metal-based derivatives compared to existing drugs like cisplatin presents a compelling case for their development as next-generation anticancer agents. researchgate.netnih.gov Similarly, the efficacy of styrylchromone derivatives against multi-drug resistant bacteria addresses the urgent global health need for new antibiotics. researchgate.net

The broad spectrum of biological activities associated with the chromone family, combined with the promising and specific results for this compound derivatives, solidifies its position as an important molecule in modern drug discovery programs. researchgate.net The path forward will involve optimizing lead compounds, conducting detailed pharmacokinetic and toxicological studies, and ultimately, moving the most promising candidates into human clinical trials to validate their therapeutic relevance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Amino-2-methylchromone, and how can reaction conditions be optimized to improve yield?

- Methodology : A typical synthesis involves reducing nitro derivatives using iron powder in glacial acetic acid under reflux, followed by recrystallization (e.g., benzene). Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology : Elemental analysis confirms molecular composition, while UV-Vis and fluorescence spectroscopy (e.g., pH-dependent emission spectra) elucidate electronic properties. NMR (¹H/¹³C) and FT-IR identify functional groups and substituent positions. Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How can researchers assess the basic biological activity of this compound derivatives in vitro?

- Methodology : Cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., MCF-7, MDA-MB-231) determine IC50 values. Dose-response curves (1–100 µM) and controls (e.g., cisplatin) benchmark activity. Fluorescence microscopy tracks cellular uptake if the compound is tagged .

Advanced Research Questions

Q. How does the position of substituents (e.g., amino, methyl groups) in this compound derivatives influence their bioactivity?

- Methodology : Compare analogs (e.g., 6-aminoflavone vs. This compound) in cytotoxicity assays. Structural analysis via X-ray crystallography or DFT calculations identifies steric/electronic effects. For example, 7-aminoflavone-Pt(II) complexes show IC50 = 1 µM (similar to cisplatin), while 6-aminoflavone derivatives are 30-fold less potent .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound complexes?

- Methodology : Validate experimental conditions (e.g., cell line specificity, incubation time). Use orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm mechanisms. Cross-reference structural data (e.g., ligand coordination in Pt(II) complexes) to rule out synthesis artifacts .

Q. How can computational chemistry predict the reactivity or binding modes of this compound with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes/receptors. DFT calculations optimize geometries and predict frontier molecular orbitals. MD simulations assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies are recommended for designing experiments to evaluate the mechanism of action of this compound derivatives?

- Methodology : Combine omics approaches (transcriptomics/proteomics) to identify affected pathways. Use gene knockout models (e.g., CRISPR-Cas9) to validate target involvement. Competitive binding assays (e.g., SPR) quantify affinity for suspected targets like topoisomerases .

Analytical and Technical Considerations

Q. How do pH-dependent fluorescence properties of this compound enhance its utility in analytical chemistry?

- Methodology : Monitor emission spectra across pH 0–12 to identify protonation states. Applications include pH-sensitive probes or metal ion sensors. Quantum yield calculations (e.g., using quinine sulfate as a standard) quantify fluorescence efficiency .

Q. What criteria should guide the selection of cancer cell lines for testing this compound derivatives?

- Methodology : Prioritize lines with relevant receptor expression (e.g., ER+ for breast cancer models). Include resistant lines (e.g., cisplatin-resistant MDA-MB-231) to evaluate cross-resistance. Use 3D spheroid models for improved physiological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.